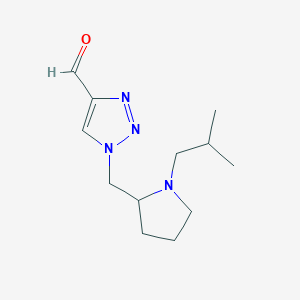
1-((1-isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-Isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic organic compound that features a unique combination of a pyrrolidine ring, a triazole ring, and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable carbonyl compound.
Introduction of the Isobutyl Group: The isobutyl group is introduced via alkylation reactions using isobutyl halides.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Attachment of the Aldehyde Group: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
1-((1-Isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: 1-((1-Isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reduction: 1-((1-Isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-methanol
Substitution: Various substituted triazole derivatives
科学的研究の応用
1-((1-Isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials, such as polymers and nanomaterials, due to its unique structural features.
作用機序
The mechanism of action of 1-((1-isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The triazole ring, in particular, is known for its ability to form stable complexes with metal ions, which can be exploited in catalysis and drug design.
類似化合物との比較
Similar Compounds
- 1-((1-Isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-((1-Isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-methanol
- 1-((1-Isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-amine
Uniqueness
1-((1-Isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which provides additional reactivity and versatility in chemical synthesis. This distinguishes it from similar compounds that may lack this functional group and, therefore, have different chemical properties and applications.
特性
分子式 |
C12H20N4O |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
1-[[1-(2-methylpropyl)pyrrolidin-2-yl]methyl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C12H20N4O/c1-10(2)6-15-5-3-4-12(15)8-16-7-11(9-17)13-14-16/h7,9-10,12H,3-6,8H2,1-2H3 |
InChIキー |
WTOHPBZDVJPESH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CCCC1CN2C=C(N=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



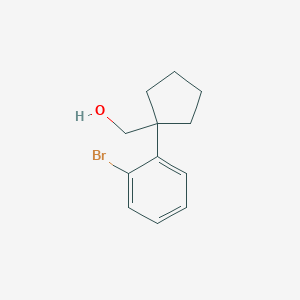
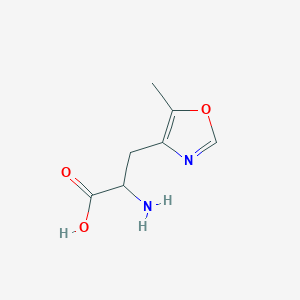
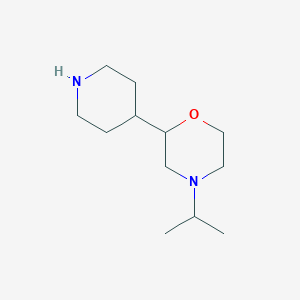
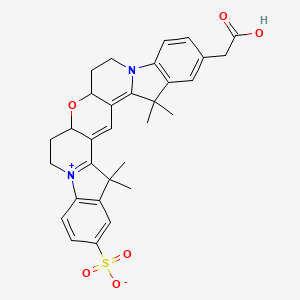

![3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B13347451.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine](/img/structure/B13347456.png)
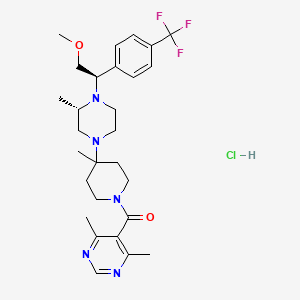
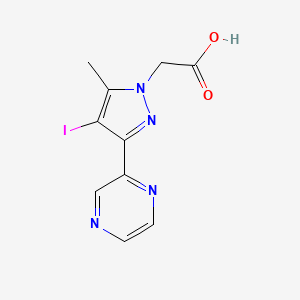
dimethylsilane](/img/structure/B13347477.png)
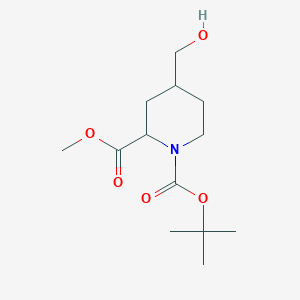
![4-[(Bromoacetyl)amino]benzenesulfonyl fluoride](/img/structure/B13347495.png)
![(1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B13347496.png)
